![molecular formula C15H9BrClNO2 B12477505 5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12477505.png)
5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione typically involves the reaction of 5-bromoisoindoline-1,3-dione with 2-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of new compounds.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the treatment of cancer, microbial infections, and other diseases.
Chemical Biology: The compound is used as a tool to study biological processes and pathways. Its ability to interact with specific molecular targets makes it valuable in biochemical research.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
5-Bromo-2-chlorobenzyl alcohol: This compound has a similar bromine and chlorine substitution pattern but differs in its functional groups and overall structure.
5-Bromo-2-morpholin-4-ylmethyl-isoindole-1,3-dione: This compound has a morpholine group, which imparts different chemical and biological properties.
Uniqueness
5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H9BrClNO2 |
|---|---|
Molecular Weight |
350.59 g/mol |
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-5-6-11-12(7-10)15(20)18(14(11)19)8-9-3-1-2-4-13(9)17/h1-7H,8H2 |
InChI Key |
MWEZGIJTUOWKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


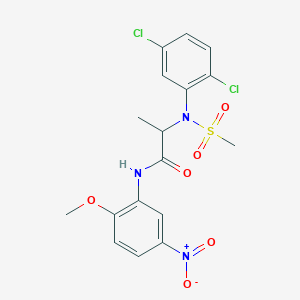
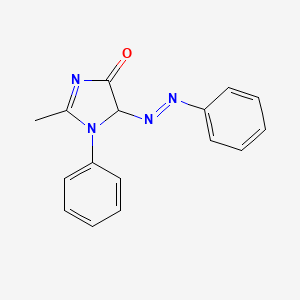
![5-bromo-2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477449.png)
![2-(1-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}ethyl)quinazolin-4(3H)-one](/img/structure/B12477450.png)
![1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12477453.png)
![2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}-1-(4-fluorophenyl)ethanone](/img/structure/B12477456.png)
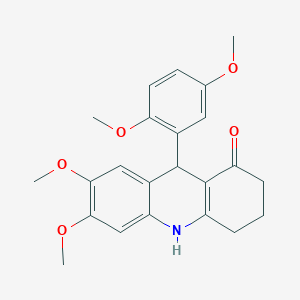

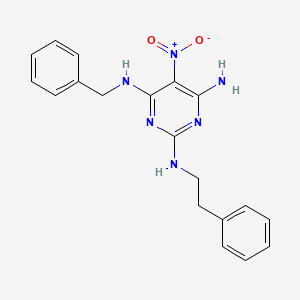
![4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B12477473.png)
![N-(4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12477483.png)
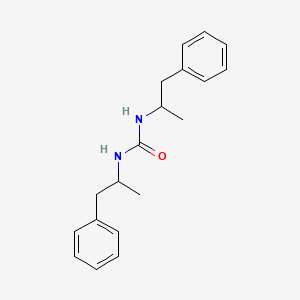
![2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12477491.png)

